
4-Fluoroephedrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoroephedrine is an organic compound with the molecular formula C10H14FNO. It is a fluorinated derivative of ephedrine, a well-known stimulant and decongestant. This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring, which significantly alters its chemical and biological properties compared to its non-fluorinated counterpart .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroephedrine typically involves the fluorination of ephedrine or its precursors. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
化学反応の分析
Types of Reactions: 4-Fluoroephedrine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Formation of 4-fluoroacetophenone.
Reduction: Formation of 4-fluoroamphetamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoroephedrine has several applications in scientific research:
作用機序
4-Fluoroephedrine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. The presence of the fluorine atom enhances its binding affinity and selectivity for these receptors, making it more potent than ephedrine .
類似化合物との比較
Ephedrine: A non-fluorinated analog with similar stimulant properties but lower potency.
4-Fluoromethamphetamine: A fluorinated amphetamine derivative with higher stimulant effects.
4-Fluoromethcathinone (Flephedrone): A synthetic cathinone with similar stimulant properties but different pharmacokinetics.
Uniqueness: 4-Fluoroephedrine is unique due to its specific fluorination at the para position, which significantly enhances its pharmacological properties compared to its non-fluorinated analogs. This modification results in increased potency, selectivity, and stability, making it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic characteristics of 4-Fluoroephedrine, and how do they influence its pharmacological activity?
- Methodological Answer : To determine structural features, use techniques like nuclear magnetic resonance (NMR) and X-ray crystallography. Compare fluorine's electronegativity to hydrogen in ephedrine analogs to assess its impact on binding affinity (e.g., via molecular docking studies). Pharmacological assays (e.g., receptor binding or in vitro functional studies) should correlate structural data with activity. For reproducibility, document solvent systems, instrumentation parameters (e.g., NMR frequency), and purity validation (HPLC) .
Q. What synthetic routes are reported for this compound, and what are their yields and limitations?
- Methodological Answer : Review literature for established synthetic pathways, such as fluorination of ephedrine precursors or chiral resolution of racemic mixtures. Compare yields using databases like SciFinder or Reaxys, noting solvent choices, catalysts (e.g., asymmetric catalysts for enantiomeric purity), and purification methods (e.g., column chromatography). Critical limitations include stereochemical control and fluorine's destabilizing effects on intermediates. Always cross-validate synthetic protocols with spectroscopic data (IR, MS) .
Q. How does this compound’s pharmacokinetic profile differ from non-fluorinated analogs in preclinical models?
- Methodological Answer : Conduct comparative in vivo studies using rodent models to assess bioavailability, half-life, and metabolic stability. Employ LC-MS/MS for plasma concentration analysis and identify metabolites via high-resolution mass spectrometry. Control variables like dosing routes (oral vs. intravenous) and use statistical tools (e.g., ANOVA) to validate significance. Reference existing pharmacokinetic data for ephedrine derivatives to contextualize findings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adrenergic receptor binding affinities of this compound across studies?
- Methodological Answer : Perform meta-analysis of existing data, accounting for variables like receptor subtypes (α vs. β), assay conditions (cell lines vs. tissue preparations), and ligand concentrations. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Replicate conflicting experiments under standardized protocols, ensuring blinding and positive/negative controls. Publish raw datasets to enable transparency .
Q. What experimental design considerations are critical for evaluating this compound’s neurotoxicity in long-term in vivo studies?
- Methodological Answer : Adopt a longitudinal cohort design with dose-response groups, including sham and positive control cohorts. Monitor biomarkers (e.g., glial fibrillary acidic protein for neuroinflammation) and behavioral endpoints (e.g., locomotor tests). Mitigate confounders by standardizing animal housing conditions and using littermates. Pre-register study protocols (e.g., on Open Science Framework) to align with ethical guidelines and reduce bias .
Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?
- Methodological Answer : Combine density functional theory (DFT) calculations for reaction energetics with machine learning models trained on fluorinated compound databases. Validate predictions using in vitro microsomal assays (human/rat liver microsomes) and UPLC-QTOF-MS for metabolite identification. Cross-reference results with cytochrome P450 isoform-specific inhibitors to pinpoint enzymatic pathways .
Q. What strategies optimize chiral separation of this compound enantiomers for pharmacological studies?
- Methodological Answer : Test chiral stationary phases (e.g., amylose- or cellulose-based columns) under varying mobile phase compositions (hexane:isopropanol ratios). Compare enantiomeric excess via polarimetry or chiral HPLC. For scale-up, evaluate simulated moving bed (SMB) chromatography. Document resolution factors (Rs) and retention times to facilitate protocol replication .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in this compound’s reported solubility across different solvent systems?
- Methodological Answer : Re-measure solubility using USP/Ph.Eur. guidelines, controlling temperature (±0.1°C) and agitation. Use nephelometry for turbidity endpoints. Compare results with prior studies, noting solvent purity (HPLC-grade vs. technical-grade) and equilibration time. Publish detailed protocols, including Karl Fischer titration data for solvent water content .
Q. What methodologies ensure robust quantification of this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., this compound-d3). Optimize sample preparation (protein precipitation vs. solid-phase extraction) to minimize matrix effects. Perform inter-day precision and accuracy tests (≤15% CV). Cross-validate with independent labs using blinded samples .
Q. Ethical and Literature Synthesis
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?
- Methodological Answer :
Apply FINER to prioritize studies on under-explored applications (e.g., cognitive enhancement vs. vasoconstriction). Ensure feasibility by piloting assays for resource requirements. Address ethical gaps (e.g., addiction potential in animal models) via IACUC review. Use citation mapping tools (e.g., VOSviewer) to identify underexplored research niches .
特性
CAS番号 |
63009-92-7 |
---|---|
分子式 |
C10H14FNO |
分子量 |
183.22 g/mol |
IUPAC名 |
(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChIキー |
SPEQHEOLWDGWML-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC |
異性体SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC |
正規SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC |
同義語 |
4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。